4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring. It features a chloromethyl group at the 4-position and a cyclopropyl group at the 5-position. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies due to its unique structural properties and reactivity.
The compound is classified as an oxazole derivative, which is a type of heterocyclic compound containing both nitrogen and oxygen atoms within the ring structure. Oxazoles are known for their diverse biological activities, making them important in pharmaceutical research . The specific chemical identifier for 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is CAS number 1427379-67-6.
The synthesis of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole typically involves several key steps:
This synthetic route can be optimized by adjusting parameters such as temperature, pressure, and catalyst use to improve yield and purity. For industrial applications, continuous flow reactors are often utilized to scale up production efficiently .
The molecular formula of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is CHClNO. The structure consists of:
The presence of these substituents contributes to the compound's unique chemical properties and potential reactivity.
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole can participate in various chemical reactions:
Common reagents for these reactions include:
Controlled reaction conditions are essential for achieving desired products efficiently .
The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of cellular processes or modulation of biological pathways. The cyclopropyl group may enhance the stability and binding affinity of the compound to its targets, contributing to its bioactivity .
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole exhibits reactivity characteristic of both oxazoles and chlorinated compounds:
These properties make it suitable for further functionalization in synthetic chemistry .
4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole has several scientific applications:
The synthesis of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1427379-67-6) follows a five-step sequence optimized for accessibility and pedagogical utility in academic settings. The route commences with bromination of 4'-cyclopropylacetophenone (compound 6) using elemental bromine in acetic acid at 25°C, yielding α-bromoketone 7 quantitatively without chromatography [1]. Subsequent Delépine aminolysis employs hexamethylenetetramine (HMTA) in chloroform, generating the corresponding benzylamine hydrochloride 8 after acidic workup. This intermediate undergoes amide coupling with cyclopropylcarbonyl chloride in dichloromethane (DCM) using triethylamine as base, producing crystalline amide 9 (85% yield after recrystallization) [1].
The pivotal oxazole ring formation occurs via cyclodehydration of amide 9 using phosphoryl chloride (POCl₃) under reflux conditions. This step demands meticulous temperature control to suppress side-product formation, delivering 4-methyl-5-cyclopropyloxazole 10 in 78% yield after silica gel purification. Final sulfonyl chloride installation via chlorosulfonic acid/thionyl chloride treatment furnishes key intermediate 11. Sulfonamide coupling completes the synthesis, where slow addition of 11 to amines in pyridine/chloroform at 0°C affords target compounds 12–19, including 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole derivatives in 58–79% yields [1].
Table 1: Key Steps in Traditional Laboratory Synthesis
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Bromination | Br₂, CH₃COOH, 25°C | α-Bromoketone 7 | ~100 |
2 | Aminolysis | HMTA, CHCl₃; HCl workup | Benzylamine salt 8 | 92 |
3 | Amide coupling | CyclopropylCOCl, Et₃N, DCM | Amide 9 | 85 |
4 | Oxazole formation | POCl₃, reflux | 4-Methyloxazole 10 | 78 |
5 | Sulfonyl chloride formation | ClSO₃H, then SOCl₂ | Sulfonyl chloride 11 | 81 |
6 | Sulfonamide coupling | Amines, pyridine/CHCl₃, 0°C | Target oxazole derivatives | 58–79 |
Optimization challenges include controlling exothermic reactions during bromination and POCl₃-mediated cyclization, necessitating dropwise reagent addition. Purification bottlenecks arise primarily during oxazole formation (step 4), requiring chromatography due to polar by-products. Nevertheless, the route exemplifies efficient academic synthesis: five linear steps from commercial materials, two purifications, and avoidance of protecting groups [1].
Industrial manufacturing of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole leverages Corning's Advanced-Flow™ (AFR) reactor technology to overcome batch processing limitations. The G5 reactor platform—capable of 10,000 metric tons/year throughput—enables seamless scale-up from laboratory (G1 reactor) to production via hydraulic equivalence principles [9]. In the Weihua Chemical industrial case study, two G5 reactors operate in tandem for diazotization-hydrolysis sequences, achieving:
Table 2: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Reactor | Corning G5 AFR | Improvement Factor |
---|---|---|---|
Diazotization hold-up volume | 10,000 L | 0.1 L | 100,000× reduction |
Hydrolysis hold-up volume | 5,400 L | 190 L | 28× reduction |
Space-time yield | 0.8 kg·m⁻³·h⁻¹ | 24 kg·m⁻³·h⁻¹ | 30× increase |
Reaction control precision | ±5°C | ±0.5°C | 10× improvement |
Annual capacity per line | 1,100 tons | 10,000 tons | 9× increase |
The silicon carbide microstructures within AFR reactors provide exceptional resistance to chloride-mediated corrosion during sulfonyl chloride formation (step 5) and sulfonamide coupling (step 6). Automated process analytical technology (PAT) enables real-time monitoring of critical parameters including temperature gradients, pH, and reaction completion, minimizing by-product formation. This integration reduces human intervention by 75% compared to batch operations while achieving 98.5% mass transfer efficiency for immiscible reagent streams [9]. The technology's success is evidenced by >36 months of continuous operation at Zhejiang Weihua facilities, demonstrating inherent safety through 99% reduction in hazardous material inventories at any process point [9].
Sustainable synthesis of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole focuses on atom economy enhancement, solvent footprint reduction, and catalytic system redesign. The traditional route exhibits commendable step economy (5 steps to core structure), but opportunities exist in solvent selection:
Continuous flow intensification contributes significantly to sustainability metrics. AFR reactors enable solvent reduction by 65% through precise stoichiometric control and minimized headspace requirements. Energy consumption drops by 40% compared to batch reactors due to eliminated heating/cooling cycles and enhanced heat transfer coefficients (4.5 kW·m⁻²·K⁻¹ vs. 0.5 kW·m⁻²·K⁻¹ in glass reactors) [9]. Additionally, in-line liquid-liquid separators (e.g., Zaiput membrane systems) allow continuous aqueous workups, reducing wastewater volume by 85% [7].
Atom economy analysis reveals strengths and limitations: The Delépine reaction (step 2) achieves 92% atom utilization, while sulfonyl chloride formation (step 5) remains inefficient (atom economy = 42%). Emerging approaches include electrochemical bromination using NaBr/H₂O and recyclable graphite electrodes, eliminating molecular bromine waste. For cyclization, heterogeneous catalysts like SiO₂-supported P₂O₅ under investigation could replace corrosive POCl₃, though current yields plateau at 70% [1] [7].
Table 3: Green Chemistry Metrics Comparison
Metric | Traditional Batch Process | Optimized Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 86 kg/kg product | 32 kg/kg product | 63% reduction |
E-factor | 58 | 19 | 67% reduction |
Reaction solvent volume | 14 L/kg product | 5 L/kg product | 64% reduction |
Energy consumption | 410 MJ/kg product | 245 MJ/kg product | 40% reduction |
Hazardous waste ratio | 45% | 12% | 73% reduction |
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